7'-[(3-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the reaction of 3-chlorobenzyl chloride with a suitable chromene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s structure allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological applications .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbonitrile
Uniqueness
Compared to similar compounds, 7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione stands out due to its unique combination of structural features and biological activities. Its ability to inhibit MAO-B selectively and penetrate the blood-brain barrier makes it a promising candidate for neurological applications .
Properties
Molecular Formula |
C25H15ClO5 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H15ClO5/c26-17-6-3-4-15(10-17)14-29-18-8-9-19-20(13-24(27)30-23(19)12-18)21-11-16-5-1-2-7-22(16)31-25(21)28/h1-13H,14H2 |
InChI Key |
AYEYGENNPKWJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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